molecular formula C20H13ClF3NO3 B1672850 Floxacrine CAS No. 53966-34-0

Floxacrine

Cat. No. B1672850
Key on ui cas rn: 53966-34-0
M. Wt: 407.8 g/mol
InChI Key: AWHZKKVSUJJVNL-UHFFFAOYSA-N
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Patent
US04593027

Procedure details

40.75 g (0.1 mole) of 3-(4-trifluoromethylphenyl)-7-chloro-10-hydroxy-3,4-dihydroacridine-1,9(2H,10H)-dione are suspended in 500 ml of ethanol, 11.5 g (0.1 mole) of N-methyl-N'-aminopiperazine are added and the reaction mixture is heated to reflux for 30 minutes. A clear orange-red solution forms during this. After cooling down, the ethanol is distilled out in a rotary evaporator and the solid residue is recrystallized from toluene/cyclohexane (1:1). 43 g=85% of theory of the title compound is thus obtained in the form of orange-yellow crystals of melting point 213° C.
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:28])([F:27])[C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:22][C:21]3[N:20]([OH:23])[C:19]4[C:14](=[CH:15][C:16]([Cl:24])=[CH:17][CH:18]=4)[C:13](=[O:25])[C:12]=3[C:11](=O)[CH2:10]2)=[CH:5][CH:4]=1.[CH3:29][N:30]1[CH2:35][CH2:34][N:33]([NH2:36])[CH2:32][CH2:31]1>C(O)C>[CH3:29][N:30]1[CH2:35][CH2:34][N:33]([N:36]=[C:11]2[C:12]3[C:13](=[O:25])[C:14]4[C:19](=[CH:18][CH:17]=[C:16]([Cl:24])[CH:15]=4)[N:20]([OH:23])[C:21]=3[CH2:22][CH:9]([C:6]3[CH:7]=[CH:8][C:3]([C:2]([F:28])([F:1])[F:27])=[CH:4][CH:5]=3)[CH2:10]2)[CH2:32][CH2:31]1

Inputs

Step One
Name
Quantity
40.75 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C1CC(C=2C(C3=CC(=CC=C3N(C2C1)O)Cl)=O)=O)(F)F
Step Two
Name
Quantity
11.5 g
Type
reactant
Smiles
CN1CCN(CC1)N
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
DISTILLATION
Type
DISTILLATION
Details
the ethanol is distilled out in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the solid residue is recrystallized from toluene/cyclohexane (1:1)

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)N=C1CC(CC=2N(C3=CC=C(C=C3C(C12)=O)Cl)O)C1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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